Product packaging for Glycine-2-t(Cat. No.:CAS No. 22712-83-0)

Glycine-2-t

Cat. No.: B1641819
CAS No.: 22712-83-0
M. Wt: 77.07 g/mol
InChI Key: DHMQDGOQFOQNFH-CNRUNOGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine-2-t is a stable isotope-labeled analog of glycine, the simplest and most abundant amino acid in humans, where specific hydrogen atoms have been replaced with tritium (²-t) . This modification makes it an essential tool for advanced biomedical research, particularly in tracing metabolic pathways and studying protein dynamics. Glycine serves as a fundamental building block for proteins, with a unique role in forming the triple-helix structure of collagen, which contains glycine at every third position . Beyond its structural role, glycine is a crucial inhibitory neurotransmitter in the central nervous system, primarily in the spinal cord and brainstem . Its extracellular concentration is precisely regulated by specific glycine transporters (GlyTs), with GlyT2 being particularly critical for the reuptake of glycine into the presynaptic terminals of inhibitory neurons . The investigation of these transporters using compounds like this compound is a key area of research for conditions involving disrupted glycinergic signaling, such as neuropathic pain and hyperekplexia . Researchers utilize this compound to elucidate the mechanisms of drugs that act on GlyT2, including allosteric inhibitors that bind to sites like the vestibule allosteric site (VAS) or lipid allosteric site (LAS) to modulate transporter function . In metabolism, this labeled compound enables detailed tracking of glycine's role as a precursor for key biomolecules, including creatine, glutathione, purines, and porphyrins . It is also used to study the glycine cleavage system (GCS) and its synthesis from precursors like serine, choline, and threonine . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NO2 B1641819 Glycine-2-t CAS No. 22712-83-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22712-83-0

Molecular Formula

C2H5NO2

Molecular Weight

77.07 g/mol

IUPAC Name

2-amino-2-tritioacetic acid

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1T

InChI Key

DHMQDGOQFOQNFH-CNRUNOGKSA-N

SMILES

C(C(=O)O)N

Isomeric SMILES

[3H]C(C(=O)O)N

Canonical SMILES

C(C(=O)O)N

sequence

G

Origin of Product

United States

Synthesis and Radiochemical Characterization of Glycine 2 T

Advanced Synthetic Methodologies for Tritium (B154650) Incorporation at the Glycine (B1666218) C-2 Position

The introduction of tritium into the glycine molecule at the C-2 position can be achieved through several sophisticated synthetic routes. These methods are designed to be efficient and to yield products with high specific radioactivity. arkat-usa.org

Catalytic Hydrogenation/Tritiation of Unsaturated or Halogenated Precursors for Glycine-2-t

A primary method for synthesizing this compound involves the catalytic hydrogenation or tritiation of suitable precursors. dtu.dkrctritec.com This can involve the reduction of an unsaturated precursor, such as an azlactone of 2-dehydroglycine, or the dehalogenation of a halogenated glycine derivative. rctritec.comescholarship.org

Key aspects of this methodology include:

Precursor Synthesis: The synthesis of a precursor molecule containing either a double bond or a halogen atom at the C-2 position is the initial step. For instance, the O'Donnell amino acid synthesis can be adapted to produce α-alkylated amino acids from benzophenone (B1666685) imines of glycine alkyl esters. organic-chemistry.org

Catalyst Selection: A variety of catalysts are employed, with palladium-based catalysts like Pd/C or PdO/BaSO₄ being common choices for both hydrogenation and dehalogenation reactions. arkat-usa.orgdtu.dk The choice of catalyst can significantly influence the reaction's efficiency and the specific activity of the final product.

Reaction Conditions: The tritiation is typically carried out using tritium gas (T₂) in a specialized apparatus. dtu.dk The solvent choice is crucial to prevent unwanted side reactions and to ensure high incorporation of tritium. arkat-usa.org

A representative reaction is the catalytic reduction of a C-2 unsaturated glycine precursor:

Precursor-(C=CH₂) + T₂ --(Catalyst)--> this compound

Halogen-Tritium Exchange Reactions for C-2 Labeling

Halogen-tritium exchange is another powerful technique for the specific labeling of glycine at the C-2 position. acs.orgdtu.dk This method relies on the replacement of a halogen atom (e.g., iodine or bromine) with a tritium atom. rctritec.com

The process generally involves:

Synthesis of Halogenated Precursor: A glycine derivative halogenated at the C-2 position is synthesized.

Catalytic Exchange: The halogenated precursor is then subjected to a catalytic reaction with tritium gas. dtu.dk Transition metal catalysts, often palladium-based, are used to facilitate this exchange. dtu.dkrctritec.com

This method offers high specificity for the labeling position. The specific activity of the resulting tritiated peptide can be significant, with values ranging from 15-28 Ci/mmol per cleaved halide. rctritec.com

Bioconjugation and Enzymatic Labeling Strategies for Tritiated Glycine Derivatives

Bioconjugation and enzymatic methods offer highly specific routes to tritiated glycine and its derivatives. dtu.dk These strategies leverage the inherent specificity of enzymes to catalyze the incorporation of tritium.

Examples of enzymatic approaches include:

Serine Hydroxymethyltransferase (SHMT): This enzyme catalyzes the reversible conversion of serine to glycine. wikipedia.orgnih.gov By using a tritiated one-carbon donor, it's possible to introduce tritium into the C-2 position of glycine.

Glycine Cleavage System (GCS): The GCS is a multi-enzyme complex that can be involved in glycine metabolism and could potentially be harnessed for labeling purposes. nih.govnih.gov

D-amino Acid Oxidase: This enzyme has been shown to selectively remove a hydrogen atom from the C-2 position of glycine, which can be a step in a stereospecific labeling process. acs.org

While highly specific, these methods can be complex to implement and may require careful optimization of reaction conditions and purification of enzymes.

Late-Stage Tritium Incorporation Techniques for Specific Glycine Analogs

Late-stage tritium incorporation is a valuable strategy, particularly in drug development, as it allows for the labeling of complex molecules in the final steps of a synthetic sequence. acs.orgarkat-usa.org This minimizes the handling of radioactive materials throughout a multi-step synthesis. arkat-usa.org

Techniques for late-stage tritiation include:

Hydrogen Isotope Exchange (HIE): This method involves the direct exchange of hydrogen atoms with tritium on the target molecule, often catalyzed by transition metals like iridium or ruthenium. acs.orgeuropa.eu For glycine analogs, this can be directed to the C-2 position.

Tritiated Coupling Reagents: Peptides containing glycine can be labeled using tritiated coupling reagents. For example, N-terminal labeling can be achieved with tritiated N-propionylsuccinimide (NPS). rctritec.com

These late-stage methods are advantageous for their efficiency and for the ability to label a wide range of glycine-containing molecules. arkat-usa.org

Radiochemical Purity and Stability Assessment of this compound

Ensuring the radiochemical purity and stability of this compound is paramount for its use in scientific research. Various analytical techniques are employed to confirm that the tritium label is in the correct position and that the compound is free from radioactive impurities. nuclmed.grresearchgate.net

Analytical Techniques for Purity Determination (e.g., HPLC, TLC, Radiometric Methods)

A combination of chromatographic and radiometric techniques is used to assess the purity of this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the labeled compound from any non-radioactive precursors and radioactive byproducts. kns.orgnih.gov By coupling the HPLC system to a radioactivity detector, it is possible to obtain a radiochromatogram that shows the purity of the tritiated glycine. nih.govnih.gov The retention time of the product is compared to that of a non-radioactive standard. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic method used for routine quality control. nuclmed.grsums.ac.ir A small spot of the sample is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then analyzed using a radiometric scanner or by scraping sections of the plate and counting them in a liquid scintillation counter. researchgate.net

Radiometric Methods: Liquid scintillation counting is the primary method for quantifying the amount of tritium in a sample. lookchem.comdtu.dk This technique measures the beta particles emitted by the tritium as it decays. dtu.dk By measuring the radioactivity of the purified product and comparing it to the total radioactivity of the reaction mixture, the radiochemical yield can be determined.

The following table summarizes typical data obtained from the quality control analysis of a radiolabeled compound.

Analytical TechniqueParameter MeasuredTypical Acceptance Criteria
Radio-HPLC Radiochemical Purity>95% nuclmed.grrsc.org
Radio-TLC Retention Factor (Rf)Matches standard
Liquid Scintillation Specific ActivityVaries by synthesis method

The stability of the tritiated compound is also assessed over time by repeating these purity analyses after storage under defined conditions. nih.govrsc.org

Evaluation of Tritium Label Stability and Exchange in Biological Milieux

The stability of the tritium label in this compound is a crucial factor for its utility in biological studies, as significant loss or exchange of the label would compromise the accuracy of tracer experiments. The evaluation is typically conducted in vitro by incubating the tritiated compound in various biological media that simulate physiological conditions.

Studies on other tritiated molecules provide a framework for assessing the stability of this compound. For instance, the stability of tritiated oligonucleotides has been evaluated by incubation in buffered salt solutions and serum-containing media. psu.edu In these experiments, greater than 90% of the specific activity was retained after 72 hours of incubation at 37°C in standard tissue culture media, confirming the label's stability for the duration of typical pharmacokinetic experiments. psu.edu Similarly, when incubated in a buffered salt solution at 37°C, over 70% of the initial specific activity was retained after 10 days. psu.edu

The stability of a tritium label is influenced by the chemical environment. For example, in studies with deuterated phenylglycine, it was observed that deuterium (B1214612) in the α-position completely exchanged for hydrogen when heated in 1N HCl at 100°C for 72 hours. akjournals.com This highlights the importance of pH and temperature in maintaining label stability.

In the context of metabolic studies, the stability of compounds is often assessed in human and rat plasma and liver microsomes. nih.govadmescope.com These assays measure the disappearance rate of the compound over time to determine its metabolic half-life. admescope.com For this compound, such studies would involve monitoring the amount of intact radiolabeled glycine versus the amount of tritium that has exchanged with the medium. The stability of glycine itself has been shown to be robust under certain conditions, such as in artificial cerebrospinal fluid for at least 5 hours at room temperature, 55 days at -70°C, and through three freeze-thaw cycles. researchgate.net

The following table summarizes findings from stability studies of tritiated compounds in different biological milieux, providing a reference for the expected stability of this compound.

Compound TypeMediumIncubation ConditionsLabel RetentionReference
Tritiated OligonucleotidesDME with 10% FCS72 hours at 37°C>90% psu.edu
Tritiated OligonucleotidesBuffered Salt Solution10 days at 37°C>70% psu.edu
Deuterated Phenylglycine1N HCl72 hours at 100°C0% (at α-position) akjournals.com
GlycineArtificial CSF55 days at -70°CStable researchgate.net
GlycineArtificial CSF3 Freeze-Thaw CyclesStable researchgate.net

This table is interactive. Click on the headers to sort the data.

These data indicate that while the C-T bond at the 2-position of glycine is generally stable, its integrity can be compromised under harsh conditions such as strong acid and high temperature. akjournals.com However, in physiological conditions, such as those mimicked by cell culture media, the tritium label is expected to be sufficiently stable for use in biological tracer studies. psu.edu

Methodological Framework for Glycine 2 T Application in Biochemical Research

Isotope Tracing Techniques and Metabolic Flux Analysis Utilizing Glycine-2-t

This compound, a form of the amino acid glycine (B1666218) labeled with tritium (B154650) (³H) at the second carbon position, serves as a powerful tracer in biochemical research to elucidate metabolic pathways and quantify their rates. Isotope tracing with this compound allows researchers to follow the journey of the glycine molecule and its constituent atoms as they are incorporated into various biomolecules. This methodology is fundamental to metabolic flux analysis (MFA), a technique used to measure the rates (fluxes) of reactions within a metabolic network. By introducing this compound into a biological system and tracking the appearance of the tritium label in downstream metabolites, scientists can map out active metabolic routes and determine how these pathways are regulated under different physiological or pathological conditions.

In Vitro Metabolic Flux Analysis with this compound in Cellular Systems

In vitro studies using cultured cells are instrumental for dissecting cellular metabolism in a controlled environment. When this compound is supplied to cell cultures, it is taken up by the cells and enters central carbon metabolism. The tritium label can then be tracked as it is incorporated into a variety of metabolic products. This approach has been particularly insightful in cancer research, where metabolic reprogramming is a key hallmark.

For instance, studies using isotopically labeled glycine have demonstrated that rapidly proliferating cancer cells often exhibit increased glycine uptake and catabolism. nih.gov The labeled carbon and nitrogen atoms from glycine are utilized for the synthesis of essential macromolecules required for cell growth and division. Key metabolic fates of the glycine backbone traced in vitro include:

Purine (B94841) Nucleotide Biosynthesis: The entire glycine molecule (both its carbon and nitrogen atoms) is directly incorporated into the purine ring, which is the fundamental structure of adenine (B156593) and guanine. mdpi.comeurisotop.com Tracing studies have shown that rapidly proliferating cancer cells can shuttle consumed glycine into the de novo purine synthesis pathway to support the high demand for DNA and RNA production. nih.gov

Glutathione (B108866) Synthesis: Glycine is one of the three amino acid precursors for the synthesis of glutathione (along with cysteine and glutamate), a critical intracellular antioxidant. mdpi.comaacrjournals.org By monitoring the incorporation of the tritium label into the glutathione pool, researchers can quantify the rate of glutathione synthesis and assess the cell's antioxidant capacity.

One-Carbon Metabolism: The glycine cleavage system (GCS), a mitochondrial enzyme complex, breaks down glycine, transferring the C2 carbon (the position of the tritium label in this compound) to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. researchgate.netescholarship.org This one-carbon unit is crucial for numerous biosynthetic reactions, including the synthesis of thymidylate (a DNA precursor) and methionine. researchgate.net Metabolic flux analysis in human hepatoma cell lines has shown that the 2-carbon of glycine is incorporated into deoxythymidine, purines, and methionine through this pathway. researchgate.net

The data from these tracing experiments allows for the calculation of metabolic flux rates through specific pathways, providing a quantitative understanding of cellular metabolism.

Table 1: Observed Incorporation of Labeled Glycine in In Vitro Cancer Cell Models

Cell Line Type Labeled Precursor Key Labeled Products Metabolic Pathway Implicated Reference
Rapidly Proliferating Cancer Cells (e.g., LOX IMVI) [¹³C]-Glycine Purine nucleotides, Glutathione De novo purine synthesis, Glutathione synthesis nih.gov
Human Hepatoma Cells [2-¹³C]Glycine Deoxythymidine (dTMP), Purines (deoxyadenine, deoxyguanine), Methionine One-Carbon Metabolism via Glycine Cleavage System (GCS) researchgate.net

In Vivo Metabolic Flux Analysis Using this compound in Model Organisms and Human Systems

While in vitro studies offer detailed cellular insights, in vivo metabolic flux analysis using this compound in whole organisms, such as rodent models or human subjects, is essential for understanding metabolism in a physiological context. nih.govnih.gov These studies typically involve administering the tracer and then measuring the distribution of the tritium label in metabolites isolated from blood, urine, or tissue biopsies.

In humans, whole-body glycine flux has been quantified using primed, constant infusions of isotopically labeled glycine. nih.govnih.gov These studies have revealed that a significant portion of the whole-body glycine flux is directed towards the glycine cleavage system. researchgate.net This highlights the GCS as a major route for generating one-carbon units not just in individual cells, but at the level of the entire organism. nih.gov

Key findings from in vivo glycine tracing studies include:

Inter-organ Metabolism: Glycine is synthesized and degraded through metabolic processes that involve multiple organs, primarily the liver and kidneys. researchgate.netresearchgate.net In vivo flux analysis helps to quantify the rates of glycine production and clearance by these different organs.

Glycine-Serine Interconversion: The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of glycine to another amino acid, serine. This reaction is a central point in metabolism, linking amino acid metabolism with one-carbon pathways. In vivo studies have quantified the bidirectional flux between glycine and serine, showing that this interconversion is highly active in the body. nih.gov

Tissue-Specific Metabolism: The metabolic fate of glycine can vary significantly between different tissues. For example, in healthy mice, the incorporation of the glycine 2-carbon was observed in serine, methionine, and deoxythymidine in bone marrow DNA, indicating active use of glycine-derived one-carbon units for nucleotide synthesis in this highly proliferative tissue. researchgate.net Comparing metabolic fluxes in different tissues, such as the kidney cortex versus the sciatic nerve, can reveal how metabolism is altered in disease states like diabetic complications. researchgate.net

These in vivo approaches provide a dynamic picture of how glycine metabolism is integrated across the whole body and how it is influenced by factors like diet and disease. nih.govnih.gov

Application of Steady-State and Non-Steady-State Isotope Approaches for this compound Turnover

Metabolic flux analysis using this compound can be performed under two distinct conditions: steady-state or non-steady-state (transient).

Steady-State Analysis: This is the most common approach, where the system is assumed to be in a metabolic steady state, meaning the concentrations of metabolites are constant over time. skill-lync.com In experimental terms, this is often achieved by a primed, constant infusion of the isotopic tracer (like this compound), which allows the isotopic enrichment of the precursor pool to reach a plateau. nih.gov At this isotopic steady state, the rate of appearance of the tracer in product molecules is directly related to the metabolic flux. Standard equations are used to calculate kinetic parameters, such as the whole-body turnover rate of glycine. nih.gov This method is powerful for determining the average flux through a pathway over a specific period but does not provide information about short-term dynamic changes.

Non-Steady-State (or Kinetic) Analysis: This approach examines the system during the transient phase before a steady state is reached. reddit.com It involves measuring the rate of change of isotopic labeling in various metabolites over time after the introduction of the tracer. nih.gov This method, also referred to as kinetic flux profiling, can provide more detailed information about the kinetics of individual reactions and the turnover rates of metabolite pools. nih.gov For example, by observing the time-dependent incorporation of tritium from this compound into a product, one can model the rate constant of the reaction. This approach is more complex both experimentally and computationally but can reveal dynamic aspects of metabolism that are missed by steady-state analysis. The dependence of the kinetic isotope effect on the progress of a reaction can be used to interpret complex reaction mechanisms. nih.gov

Quantitative Analytical Methodologies for Tritium-Labeled Glycine Metabolites

Accurately quantifying the amount of tritium in glycine and its various metabolic products is crucial for the success of isotope tracing studies. Several analytical techniques are employed for this purpose, each with its own advantages.

Liquid Scintillation Counting (LSC) for this compound and its Metabolic Products

Liquid Scintillation Counting (LSC) is the primary method for detecting and quantifying low-energy beta emitters like tritium (³H). columbia.edurevvity.com The principle involves mixing the sample containing the tritiated metabolite with a "cocktail" of chemicals in a transparent vial. wikipedia.org

The process involves several steps:

A beta particle (electron) emitted by the tritium atom transfers its energy to an aromatic solvent molecule in the cocktail.

This excited solvent molecule then transfers the energy to a scintillator (or fluor) molecule. revvity.com

The scintillator, upon returning to its ground state, emits a flash of light (a scintillation).

These light flashes are detected by photomultiplier tubes (PMTs) in the liquid scintillation counter, which convert the light into an electrical pulse. columbia.edu

The number of pulses per unit of time is proportional to the amount of radioactivity in the sample, typically reported as Counts Per Minute (CPM). This value can be converted to Disintegrations Per Minute (DPM), a measure of the absolute activity, by correcting for the counting efficiency.

Table 2: Key Components and Considerations in Liquid Scintillation Counting

Component/Factor Role/Description Reference
Scintillation Cocktail A mixture of an aromatic solvent, emulsifiers/surfactants, and scintillators (fluors) that converts the beta particle's kinetic energy into light. revvity.comwikipedia.org
Tritium (³H) A low-energy beta emitter, making LSC the ideal method for its quantification due to the intimate mixing of the sample and scintillator. columbia.edu
Photomultiplier Tube (PMT) A sensitive detector that converts the faint light flashes from the scintillator into measurable electrical signals. columbia.edu
Quenching Any process that interferes with the energy transfer or light emission, reducing the counting efficiency. This can be caused by colored substances (color quenching) or chemicals in the sample (chemical quenching). wikipedia.org

For metabolic studies, samples (e.g., cell extracts, plasma, or purified metabolites) must be properly prepared to ensure they are soluble and homogeneous within the scintillation cocktail for accurate counting. revvity.com

Chromatographic Separation Techniques Coupled with Radiometric Detection (e.g., LC-RAM, GC-RAM)

While LSC can quantify the total tritium in a sample, it cannot distinguish between different tritiated compounds. To measure the radioactivity in specific metabolites derived from this compound, the complex mixture of molecules in a biological sample must first be separated. This is achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

In this approach, the chromatography system is connected in-line with a radiometric detector (RAM stands for Radioactivity Monitor).

LC-RAM: As the separated compounds exit the HPLC column, they flow through a cell packed with a solid scintillator or are mixed with a liquid scintillation cocktail. The detector then measures the radioactivity of each compound as it passes through, generating a radiochromatogram. This provides both the retention time (for compound identification) and the amount of radioactivity for each peak.

GC-RAM: For volatile compounds, GC is used for separation. The effluent from the GC column is passed through a system that converts the tritiated compounds into a detectable gas (e.g., ³H₂), which is then measured by a proportional counter.

These coupled techniques are powerful because they allow researchers to precisely determine the amount of the tritium label that has been incorporated into specific downstream products of glycine metabolism, such as serine, purines, or components of the one-carbon pathway. researchgate.net This level of specificity is essential for detailed metabolic flux analysis.

Integration of Tritium Detection with Mass Spectrometry for Metabolite Identification and Quantification

The integration of tritium detection with mass spectrometry (MS) presents a powerful, albeit technically complex, methodological approach for the comprehensive analysis of this compound metabolism. This dual-detection strategy aims to leverage the high sensitivity of radiometric tritium measurement for quantification and the high specificity of mass spectrometry for the precise identification of metabolites. While the direct analysis of tritiated compounds by mass spectrometry is not standard practice due to the low mass of tritium and potential for signal interference, a combined approach using parallel or sequential analysis provides a viable framework for detailed metabolic profiling.

A common workflow involves the separation of metabolites from biological samples (e.g., cell lysates, tissue homogenates, or biofluids) using high-performance liquid chromatography (HPLC). The eluent from the HPLC column can be split, with one portion directed to a fraction collector for subsequent liquid scintillation counting (LSC) and the other to the mass spectrometer.

Liquid Scintillation Counting for Quantification: Each collected fraction is mixed with a scintillation cocktail, and the beta decay of the tritium in this compound and its metabolites is measured as light emissions. This allows for the sensitive quantification of all tritium-containing compounds in each fraction, providing a quantitative metabolic profile based on the retention time.

Mass Spectrometry for Identification: The parallel stream of the eluent is introduced into the mass spectrometer. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can provide high-resolution mass data. By comparing the mass spectra of the components in each fraction to known metabolic databases or by performing tandem mass spectrometry (MS/MS) for fragmentation analysis, the chemical structure of the metabolites can be elucidated.

The correlation of the quantitative data from LSC with the qualitative identification from MS, based on the HPLC retention times, allows for the assignment of concentrations to specific, structurally identified metabolites of this compound. Challenges in this integrated approach include the potential for isotopic effects of tritium on chromatographic separation and the need for careful calibration and normalization between the two detector systems.

Table 1: Hypothetical Integrated Analysis of this compound Metabolites This table illustrates the type of data that could be generated from a combined HPLC-LSC/MS analysis. The data is for illustrative purposes and not derived from a single specific study.

HPLC Fraction (Retention Time) Tritium Activity (DPM) Identified Metabolite (by MS) Putative Metabolic Pathway
2.5 min 50,210 This compound Unmetabolized
4.8 min 12,540 Serine Glycine-Serine Interconversion
7.2 min 5,890 Glutathione Glutathione Synthesis

Autoradiographic and Imaging Modalities with this compound

High-Resolution Autoradiography for Cellular and Subcellular Localization of this compound

High-resolution autoradiography using this compound ([³H]glycine) is a critical technique for visualizing the precise location of glycine uptake and accumulation within complex tissue structures at the cellular and subcellular levels. This method relies on the principle that the beta particles emitted by the tritium isotope can expose a photographic emulsion layered over a tissue section, creating a latent image that reveals the distribution of the radiolabeled compound.

In practice, tissue sections, often from the central nervous system, are incubated with [³H]glycine. After incubation and subsequent histological processing, the sections are coated with a fine-grain photographic emulsion and stored in the dark for an extended period to allow for sufficient exposure. Upon development, the silver grains in the emulsion, which appear as black dots under a microscope, indicate the locations of [³H]glycine accumulation.

Studies utilizing this technique have provided detailed insights into the neuronal and glial localization of glycine transport. For instance, autoradiographic analysis in the rat hippocampus has shown a distinct pattern of [³H]glycine accumulation in dendritic regions, while the cell bodies of pyramidal and granule neurons are largely spared. haverford.edu This suggests a primary role for glycine in modulating synaptic activity in these areas. Furthermore, dense clusters of silver grains have been observed over small cell bodies, which are indicative of glycine uptake into astrocytes. haverford.edu The differential distribution of labeling can be further investigated by co-localization with cell-type-specific markers.

At the subcellular level, electron microscopy autoradiography can be employed to achieve even higher resolution, allowing for the localization of [³H]glycine to specific organelles, such as mitochondria or synaptic vesicles, providing crucial information about its intracellular trafficking and metabolic compartments.

Quantitative Assessment of Tissue Distribution and Metabolic Fate using Autoradiography

Quantitative autoradiography extends the qualitative localization provided by high-resolution techniques to allow for the measurement of the concentration of this compound and its metabolites in different tissues and anatomical regions. This is typically achieved by co-exposing the radiolabeled tissue sections with a set of calibrated radioactive standards.

Following exposure of the tissue sections and standards to a phosphor imaging plate or film, the resulting image is digitized, and the optical density or photostimulated luminescence of different regions is measured. By comparing the signal intensity from the tissue to the calibration curve generated from the standards, the amount of radioactivity per unit of tissue mass or area can be determined.

This approach has been instrumental in mapping the distribution of glycine binding sites and uptake systems throughout the brain. For example, quantitative autoradiography has revealed the highest densities of strychnine-sensitive glycine receptors in the spinal cord, with progressively lower densities in more rostral areas of the central nervous system. nih.gov In contrast, strychnine-insensitive glycine binding sites, labeled with [³H]glycine, are more widespread, with high densities observed in the hippocampus, cortex, and amygdala. nih.gov

By conducting these studies at different time points after the administration of this compound, it is possible to track the dynamic changes in its distribution, reflecting its transport, binding, and incorporation into various metabolic pathways. This provides a quantitative assessment of the metabolic fate of glycine in different tissues under various physiological or pathological conditions.

Table 2: Regional Distribution of [³H]glycine Binding in Rat Brain Data compiled from autoradiographic studies. Values represent the relative density of binding sites.

Brain Region Strychnine-Sensitive Sites ([³H]strychnine) Strychnine-Insensitive Sites ([³H]glycine)
Spinal Cord (Gray Matter) Very High Moderate
Medulla High Moderate
Pons High Moderate
Midbrain Moderate Moderate
Thalamus Low Moderate
Hippocampus Very Low Very High
Cerebral Cortex Very Low Very High
Cerebellum Low High

Elucidation of Metabolic Pathways and Fluxes Using Glycine 2 T

Glycine (B1666218) Cleavage System (GCS) and One-Carbon Metabolism Investigations with Glycine-2-t

The Glycine Cleavage System (GCS) is a multi-enzyme complex located in the mitochondria that plays a central role in glycine catabolism. wikipedia.orgmetwarebio.com The use of this compound has been instrumental in understanding the function of the GCS and its contribution to one-carbon (1C) metabolism, a set of reactions essential for the synthesis of nucleotides, amino acids, and for methylation processes. nih.govnih.gov

The GCS catalyzes the breakdown of glycine into carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and a one-carbon unit transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). nih.govmdpi.comjst.go.jp When this compound is the substrate, the labeled C2 atom is the source of this one-carbon unit. nih.gov This 5,10-CH₂-THF can be further metabolized within the mitochondria, and the one-carbon unit is ultimately exported to the cytoplasm, primarily in the form of formate (B1220265). mdpi.comrupress.org

Studies using this compound have demonstrated that this GCS-derived formate serves as a building block for various biosynthetic pathways in the cytosol. mdpi.comnih.gov For instance, in human hepatoma cell lines, the labeled carbon from this compound has been traced into deoxythymidine monophosphate (dTMP), purines (deoxyadenosine and deoxyguanine), and methionine. nih.gov This highlights the critical role of the GCS in supplying one-carbon units for the synthesis of essential macromolecules. nih.govuomustansiriyah.edu.iq The process involves the mitochondrial GCS recycling the glycine 2-carbon, which then re-enters cytosolic one-carbon metabolism as formate. nih.gov

Folate-mediated one-carbon metabolism is a vital network of reactions that transfers single carbon units for various biosynthetic processes. mdpi.comnih.gov The use of this compound has been pivotal in quantifying the contribution of glycine catabolism to this network. nih.gov The GCS is a major producer of 5,10-CH₂-THF, a central intermediate in folate metabolism. nih.govmdpi.comjst.go.jp

The rate of GCS activity, or flux, can vary significantly between different tissues and cell types, reflecting their specific metabolic demands. nih.gov this compound has been employed to measure GCS flux in various models. For example, a method combining stable and radioactive isotope tracing with [1,2-¹⁴C]glycine and [1,2-¹³C]glycine allows for the quantification of GCS flux. nih.gov

Research has revealed high GCS flux in hepatocellular carcinoma (HCC) cells, where it supports nucleotide biosynthesis. nih.gov In contrast, some non-HCC cell lines exhibit negligible GCS flux. nih.gov Furthermore, studies in healthy mice have shown that the utilization of GCS-derived formate is tissue-specific; the liver uses more for serine and methionine synthesis, while the bone marrow directs more towards dTMP synthesis. nih.gov Hormonal signals can also influence GCS flux, as glucagon (B607659) has been shown to activate the GCS in the liver. researchgate.net These findings underscore the differential roles of the GCS across various physiological and pathological states.

Table 1: Tissue-Specific Utilization of GCS-Derived One-Carbon Units from this compound in Mice

TissuePrimary Metabolic Fate of GCS-Derived FormateKey Biosynthetic ProductsReference
LiverSerine and Methionine SynthesisSerine, Methionine nih.gov
Bone MarrowdTMP SynthesisDeoxythymidine monophosphate (dTMP), Methylcytosine nih.gov

Interconversion with Serine via Serine Hydroxymethyltransferase (SHMT) using this compound

Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the reversible interconversion of serine and glycine. wikipedia.orgnih.gov This reaction is a critical nexus in metabolism, linking amino acid metabolism with one-carbon pathways. wikipedia.org this compound is an invaluable tool for dissecting the bidirectional nature of this pathway. nih.gov

SHMT exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, both of which catalyze the reversible reaction: Serine + THF ↔ Glycine + 5,10-CH₂-THF. wikipedia.orgnih.gov When this compound is introduced, the labeled carbon can be incorporated into serine. This occurs when a one-carbon unit from 5,10-CH₂-THF is added to glycine, a reaction catalyzed by SHMT. nih.govmetabolon.com Conversely, the breakdown of serine can produce this compound if the original serine molecule was appropriately labeled.

Studies in rat renal proximal tubules using ¹³C-labeled this compound have demonstrated this conversion, showing significant incorporation of the label into serine. nih.gov The reversibility of the SHMT reaction means that the direction of the net flux between glycine and serine can be influenced by the metabolic state of the cell, including the availability of substrates and cofactors. nih.govmetabolon.com

The use of this compound allows for the detailed tracing of carbon flow between glycine and serine, revealing how this cycle is partitioned under different conditions. nih.gov For example, in rat renal proximal tubules, the presence of TCA cycle and glycolytic intermediates was found to stimulate the synthesis of labeled serine from labeled glycine, indicating a coupling between central carbon metabolism and the glycine-serine cycle. nih.gov

In healthy adults, in vivo kinetic studies using [1,2-¹³C₂]glycine have quantified the rates of glycine-to-serine conversion. bevital.no These studies have shown that the conversion of glycine to serine via SHMT is a high-flux pathway. bevital.no The partitioning of glycine between the GCS and SHMT pathways is a key regulatory point in one-carbon metabolism. nih.gov Tracing experiments have shown that a substantial portion of whole-body glycine flux is directed through the GCS, while a significant amount is also converted to serine via SHMT, highlighting the quantitative importance of both pathways. bevital.no

Table 2: Investigated Metabolic Conversions Using this compound

TracerInvestigated PathwayKey FindingOrganism/SystemReference
[2-¹³C]glycineGlycine Cleavage System (GCS)Incorporation of the ¹³C label into serine, methionine, and dTMP, demonstrating the role of GCS in providing one-carbon units.Human hepatoma cells, Mice nih.gov
[¹³C₂]glycineGlycine-Serine Interconversion (SHMT)Stimulation of labeled serine synthesis in the presence of TCA and glycolytic intermediates.Rat renal proximal tubules nih.gov
[1,2-¹⁴C]glycineGCS Flux MeasurementQuantification of high GCS flux in hepatocellular carcinoma cells compared to non-HCC cells.Human cancer cell lines nih.gov
[1,2-¹³C₂]glycineWhole-body Glycine/Serine KineticsQuantified the high rate of glycine-to-serine conversion and glycine cleavage in vivo.Healthy human adults bevital.no

Biosynthesis of Downstream Metabolites from this compound

Glycine serves as a fundamental building block for a diverse array of essential biomolecules. metwarebio.commdpi.com The use of this compound allows for the precise tracking of its contribution to these biosynthetic pathways.

The de novo synthesis of purine (B94841) nucleotides, the building blocks of DNA and RNA, directly incorporates the entire glycine molecule. droracle.aicolumbia.edu Specifically, C4, C5, and N7 of the purine ring are derived from glycine. columbia.edu Isotope tracing studies using labeled glycine, such as [¹³C₂]glycine or [¹⁵N,¹³C₂]-glycine, have been pivotal in quantifying the flux of glycine into purine synthesis in various biological contexts, including cancer cells and human tissues. biorxiv.orgnih.govnih.gov

Research in non-small cell lung cancer (NSCLC) tissues has demonstrated that while glucose is a primary carbon source for the ribose component, glycine is a crucial precursor for the purine ring itself. nih.govnih.gov Interestingly, these studies have revealed that de novo synthesized glycine, derived from serine, can be a more significant contributor to purine synthesis than exogenously supplied glycine. nih.gov The use of tracers like [¹³C₂]glycine allows for the differentiation between the direct incorporation of the glycine backbone and the indirect contribution of its one-carbon units. nih.gov

Studies have shown that inhibiting the glycine cleavage system (GCS), which breaks down glycine, can impact purine synthesis, highlighting the interconnectedness of these metabolic pathways. biorxiv.org The ability to track the incorporation of labeled carbons from this compound into purine intermediates and final products like AMP and GMP provides a quantitative measure of the activity of this vital biosynthetic route. biorxiv.orgresearchgate.net

Table 1: Research Findings on Purine Synthesis Tracking with Labeled Glycine

Tracer UsedBiological SystemKey Findings
[¹⁵N-¹³C₂]-glycineColorectal and breast tumorsInhibition of succinate (B1194679) dehydrogenase (SDH) decreased the incorporation of labeled glycine into purine nucleotides (IMP, AMP, GMP), indicating that SDH activity supports de novo purine biosynthesis. biorxiv.org
[¹³C₂]glycineHuman non-small cell lung cancer (NSCLC) tissuesExogenous glycine was less efficient in fueling purine synthesis compared to de novo synthesized glycine from glucose and serine. nih.gov
[2-¹³C]glycineHuman hepatoma cell linesThe 2-carbon of glycine was incorporated into purines (deoxyadenine and deoxyguanine), demonstrating the contribution of glycine to nucleotide biosynthesis. researchgate.netnih.gov

This table is interactive. Click on the headers to sort the data.

Glycine is an essential precursor for the synthesis of both creatine (B1669601) and heme. mdpi.comslideshare.netnih.gov Creatine, vital for energy metabolism in muscle and brain, is synthesized from glycine, arginine, and methionine. nih.gov The initial step involves the transfer of an amidino group from arginine to glycine, a reaction that can be traced using labeled glycine.

Heme, the prosthetic group of hemoglobin and cytochromes, is synthesized from glycine and succinyl-CoA. The entire glycine molecule, except for its carboxyl group, is incorporated into the porphyrin ring structure of heme. Therefore, this compound can be used to follow the pathway of heme synthesis.

Studies in hybrid striped bass have shown that dietary supplementation with glycine enhances the synthesis of creatine in skeletal muscle and liver. nih.gov This research highlights the regulatory role of glycine availability in these biosynthetic pathways.

Glutathione (B108866) (GSH), a critical intracellular antioxidant, is a tripeptide composed of glutamate, cysteine, and glycine. mdpi.comd-nb.infomdpi.com The final step in GSH synthesis is the addition of glycine to the dipeptide γ-glutamylcysteine, a reaction catalyzed by glutathione synthetase. nih.govmdpi.com

The rate of glutathione synthesis can be directly measured by tracking the incorporation of isotopically labeled glycine, such as [²H₂]-glycine, into the glutathione molecule. mdpi.comdiabetesjournals.org This technique has been employed in various studies to investigate how different physiological and pathological conditions affect glutathione metabolism.

For instance, research in patients with uncontrolled type 2 diabetes has shown that diminished GSH levels are associated with decreased synthesis rates. diabetesjournals.org Supplementation with glycine and cysteine was found to restore GSH synthesis. diabetesjournals.org Similarly, studies on the effects of bed rest have utilized labeled glycine to pinpoint changes in glutathione turnover, distinguishing between synthesis and degradation. mdpi.com These findings underscore that glycine availability can be a rate-limiting factor for glutathione synthesis. researchgate.netfrontiersin.org

Table 2: Studies on Glutathione Synthesis Using Labeled Glycine

Tracer UsedStudy ContextKey Findings
L-[²H₂-glycine]Uncontrolled type 2 diabetesPatients with diabetes had significantly lower glutathione synthesis rates, which were restored after dietary supplementation with cysteine and glycine. diabetesjournals.org
L-[²H₂-glycine]Short-term bed restGlutathione kinetics, as measured by glycine incorporation, were altered during bed rest, indicating changes in both synthesis and degradation pathways. mdpi.com
Not specifiedMorbid obesityLow plasma glycine levels were identified as a potential rate-limiting factor for glutathione synthesis. frontiersin.org

This table is interactive. Click on the headers to sort the data.

Glycine Transport and Cellular Uptake Mechanisms Investigated with this compound

The transport of glycine across cellular membranes is a crucial process that controls its intracellular and extracellular concentrations, thereby influencing all metabolic and signaling pathways in which it is involved. Labeled glycine, including tritiated glycine ([³H]glycine), has been an indispensable tool for characterizing the function and kinetics of glycine transporters.

Two main glycine transporter subtypes, GlyT1 and GlyT2, are responsible for the reuptake of glycine from the extracellular space. nih.govmeduniwien.ac.at GlyT1 is found predominantly in glial cells, while GlyT2 is located in presynaptic terminals of glycinergic neurons. nih.gov

Kinetic studies using radiolabeled glycine have been fundamental in determining the transport affinity (Kₘ) and maximal uptake velocity (Vₘₐₓ) of these transporters. csic.es For example, by measuring the uptake of [³H]glycine into cells expressing either GlyT1 or GlyT2, researchers can assess how different conditions or mutations affect transporter function. csic.espnas.org Such experiments have revealed that the activity of GlyT1 and GlyT2 can be modulated by factors like glycogen (B147801) synthase kinase 3β (GSK3β), which alters the Vₘₐₓ of the transporters by changing their expression levels at the plasma membrane. csic.es

These kinetic analyses are performed by incubating cells with varying concentrations of labeled glycine and measuring the rate of intracellular accumulation. meduniwien.ac.atpnas.org This approach allows for a detailed characterization of the transporters' substrate affinity and transport capacity.

Glycine transporters are symporters, meaning they couple the transport of glycine to the co-transport of ions, typically Na⁺ and Cl⁻, down their electrochemical gradients. nih.govucsf.edu This ion coupling provides the energy to move glycine against its concentration gradient. The stoichiometry of this coupling—the number of ions transported per molecule of glycine—is a critical determinant of the transporter's concentrating capacity.

The use of labeled glycine in conjunction with electrophysiological measurements allows for the precise determination of this stoichiometry. By simultaneously measuring the charge movement (current) associated with transport and the flux of labeled glycine, a charge-to-flux ratio can be calculated. frontiersin.orgcsic.es

These studies have established that GlyT1 has a stoichiometry of 2 Na⁺: 1 Cl⁻: 1 glycine, while GlyT2 has a higher coupling ratio of 3 Na⁺: 1 Cl⁻: 1 glycine. nih.govcsic.esresearchgate.net This difference in stoichiometry has significant functional implications, allowing GlyT2 to generate a steeper glycine gradient. By mutating specific amino acid residues in the transporters and analyzing the resulting changes in ion dependence and charge-to-flux ratio using labeled glycine, researchers have been able to identify the specific sites involved in ion binding and translocation. frontiersin.orgcsic.es

Enzymatic Reaction Mechanism Elucidation Using Glycine 2 T and Kinetic Isotope Effects Kie

Theoretical and Practical Principles of Kinetic Isotope Effects in Enzyme Catalysis

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. mdpi.com This effect arises primarily from the difference in zero-point vibrational energy between bonds involving the lighter and heavier isotopes. frontiersin.org A bond to a heavier isotope has a lower vibrational frequency and consequently a lower zero-point energy, making it more stable and requiring more energy to break. mdpi.com

Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For hydrogen/deuterium (B1214612) (H/D) substitution, a primary KIE (kH/kD) is typically greater than 1, often in the range of 2 to 7, indicating that the C-H bond cleavage is part of the slowest step in the reaction. nih.gov The magnitude of the primary KIE can provide insights into the transition state of the reaction; a more symmetrical transition state, where the hydrogen is equally shared between the donor and acceptor atoms, generally exhibits a larger KIE. frontiersin.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. frontiersin.org These effects are typically much smaller than primary KIEs (kH/kD is often close to 1) and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). Secondary KIEs can provide valuable information about changes in hybridization or the steric environment of the isotopically labeled atom during the transition state. frontiersin.org

Investigation of Glycine (B1666218) Cleavage System (GCS) Reaction Mechanisms

The Glycine Cleavage System (GCS) is a multi-enzyme complex crucial for glycine catabolism, catalyzing the oxidative cleavage of glycine to CO₂, NH₃, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. researchgate.net The system comprises four proteins: P-protein (glycine decarboxylase), T-protein (aminomethyltransferase), H-protein (a lipoic acid-containing carrier protein), and L-protein (dihydrolipoamide dehydrogenase). researchgate.net

Isotopic labeling has been instrumental in understanding the complex series of reactions catalyzed by the GCS. Early studies utilized glycine labeled with ¹⁴C at the C1 or C2 position to trace the fate of the carbon atoms during the cleavage reaction. nih.gov For instance, experiments with [1-¹⁴C]glycine resulted in the release of ¹⁴CO₂, while [2-¹⁴C]glycine led to the formation of ¹⁴C-labeled 5,10-methylenetetrahydrofolate, which could then be incorporated into serine. nih.gov More recent studies have employed stable isotopes, such as ¹³C, to quantify GCS flux in living cells. nih.gov

The use of deuterated glycine, such as Glycine-2-t ([2-²H]glycine), allows for the investigation of the specific roles of the different GCS subunits and the identification of reaction intermediates. The H-protein acts as a shuttle, transferring the aminomethyl intermediate from the P-protein to the T-protein. nih.gov Isotopic labeling of the glycine substrate can be used to track the transfer of this intermediate and to probe the interactions between the H-protein and the other subunits. For example, by using [2-¹³C]glycine, researchers can follow the transfer of the labeled carbon from glycine to tetrahydrofolate, a reaction catalyzed by the T-protein. nih.gov

While specific studies on the H/D KIE of the entire GCS are not extensively documented in readily available literature, the principles of KIE can be applied to hypothesize about the rate-limiting steps within the complex. The reaction catalyzed by the P-protein involves the decarboxylation of glycine, a step that does not involve the cleavage of a C-H bond at the C2 position. However, the subsequent transfer of the aminomethyl group involves the H-protein and T-protein, where C-H bond integrity is maintained. The final step, catalyzed by the L-protein, involves the oxidation of dihydrolipoamide, an NADH-dependent reaction.

Studies on Serine Hydroxymethyltransferase (SHMT) Mechanisms utilizing this compound

Serine Hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible interconversion of serine and glycine, a central reaction in one-carbon metabolism. frontiersin.org The reaction involves the transfer of the β-carbon of serine to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate and glycine. frontiersin.org

The use of deuterated substrates has been pivotal in elucidating the stereochemistry and mechanism of the SHMT-catalyzed reaction. Studies using deuterated serine, such as [2,3,3-²H]serine, have helped to distinguish the metabolic contributions of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. nih.gov The catabolism of deuterated serine via the cytosolic pathway results in doubly labeled thymidylate (M+2), whereas the mitochondrial pathway produces singly labeled thymidylate (M+1). nih.gov

When considering the reverse reaction, the conversion of glycine to serine, the use of this compound ([2-²H]glycine) can provide insights into the mechanism. The reaction proceeds through the formation of a quinonoid intermediate from the enzyme-bound glycine. The abstraction of a proton from the C2 position of glycine is a key step in the formation of this intermediate. A study on the hydrolysis of 5,10-methenyltetrahydropteroylglutamate to 5-formyltetrahydropteroylglutamate by SHMT showed that the use of [2-²H]glycine resulted in a decreased amount of the quinonoid complex formed, suggesting a change in the equilibrium between the glycine anion and the enzymatic base that accepts the proton. However, in the presence of tetrahydrofolate derivatives, a significant isotope effect with [2-²H]glycine on the rate of quinonoid formation was not observed, suggesting that a conformational change, rather than the C-H bond cleavage, is the rate-limiting step under these conditions.

Isotopic Labeling in SHMT StudiesKey FindingReference
[2,3,3-²H]serineAllowed for the differentiation of cytosolic (SHMT1) and mitochondrial (SHMT2) pathway contributions to the one-carbon pool. nih.gov
[2-²H]glycineUse resulted in a decreased formation of the quinonoid intermediate, indicating an effect on the equilibrium of proton abstraction.
[2-²H]glycine with THFNo significant kinetic isotope effect was observed, suggesting a conformational change is rate-limiting.

Other Glycine-Metabolizing Enzymes and KIE Studies

Peptidylglycine Alpha-Hydroxylating Monooxygenase (PHM) is a copper-dependent enzyme that catalyzes the stereospecific hydroxylation of the α-carbon of C-terminal glycine residues in peptide precursors. nih.gov This is the first step in the biosynthesis of many amidated peptide hormones and neurotransmitters. nih.gov

Kinetic isotope effect studies have been crucial in elucidating the mechanism of the C-H bond activation step in the PHM reaction. In a study using a frog PHM, the deuterium and tritium (B154650) effects on Vmax/Km were determined to be 1.625 and 2.71, respectively. nih.gov From these values, the intrinsic deuterium isotope effect (Dk) on the glycine hydroxylation step was estimated to be in the range of 6.5-10.0. nih.gov A separate study on the monofunctional form of the enzyme measured a primary intrinsic deuterium KIE of 10.6 ± 0.8 and an α-secondary deuterium intrinsic KIE of 1.20 ± 0.03. nih.gov

KIE Study on PHMIsotope EffectValueMechanistic ImplicationReference
Frog PHMD(Vmax/Km)1.625 ± 0.041C-H bond cleavage is part of the catalytic cycle. nih.gov
Frog PHMT(Vmax/Km)2.71 ± 0.16Consistent with a significant primary KIE. nih.gov
Frog PHMIntrinsic Dk6.5 - 10.0C-H bond cleavage is the rate-limiting chemical step. nih.gov
Frog PHMDV~1.0Product release is the overall rate-limiting step. nih.gov
Monofunctional PHMPrimary Intrinsic Dk10.6 ± 0.8Confirms C-H bond cleavage as the key chemical step. nih.gov
Monofunctional PHMα-Secondary Intrinsic Dk1.20 ± 0.03Provides information about the transition state geometry. nih.gov

Characterization of Radical Reactions with Glycine using Isotope Effects

Isotope effects are also instrumental in characterizing the mechanisms of radical reactions involving glycine. Free radical damage to proteins can preferentially occur at glycine residues. Understanding the mechanism of hydrogen atom abstraction from the alpha-carbon of glycine by various radicals is crucial for elucidating the chemistry of oxidative stress.

Kinetic isotope effect studies, typically using deuterated glycine (Glycine-2-d or Glycine-d5) due to the greater stability and ease of handling of deuterium compared to tritium, have provided significant insights. The substitution of hydrogen with deuterium at the C-2 position allows for the determination of the primary KIE for the C-H bond cleavage step. A large KIE is indicative of a transition state where the C-H bond is significantly broken.

For instance, the reaction of methyl radicals (•CH₃) with glycine in aqueous solution has been investigated. A very large H/D kinetic isotope effect (KIE) of 16 ± 3 was observed at pH 10.6. This substantial KIE provides strong evidence that the reaction proceeds via the abstraction of a hydrogen atom from the methylene (B1212753) (-CH₂-) group of glycine, rather than through an electron transfer mechanism from the amine group.

Similarly, the reaction of hydroxyl radicals (•OH) with the anionic form of glycine has been studied using pulse radiolysis. This reaction is complex, yielding multiple radical products. By using specifically deuterated glycine analogues, researchers were able to determine the primary and secondary KIEs for the formation of the different radical products, helping to unravel the simultaneous reaction pathways. For the formation of the glycyl radical (NH₂–˙CH–CO₂⁻) through H-atom abstraction from the α-carbon, a primary KIE of approximately 1.6 to 2.0 was observed.

The findings from these isotope effect studies are summarized in the table below.

Table 1: Kinetic Isotope Effects in Radical Reactions of Glycine

Attacking Radical Isotopic Glycine Used pH Observed KIE (kH/kD) Mechanistic Implication
Methyl Radical (•CH₃) Glycine-d₂ 10.6 16 ± 3 H-atom abstraction from the α-carbon is the rate-determining step.
Hydroxyl Radical (•OH) Glycine-d₂ Aqueous 1.6 - 2.0 H-atom abstraction from the α-carbon contributes significantly to the reaction mechanism.

These data demonstrate the power of kinetic isotope effects in distinguishing between potential reaction mechanisms and in quantifying the extent of bond cleavage in the transition state of radical-mediated processes involving glycine.

Computational Modeling and Theoretical Approaches in Glycine 2 T Research

Molecular Dynamics Simulations and Quantum Mechanical Calculations of Glycine-Related Systems

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations provide powerful theoretical tools to investigate the behavior of molecules at an atomic level. nih.govnih.govaip.org These methods are particularly valuable for understanding the intricate details of enzyme-catalyzed reactions and the influence of isotopic substitution on these processes. core.ac.ukmdpi.com

MD simulations can model the dynamic movements of atoms in a system over time, offering insights into the conformational changes of enzymes and their interactions with substrates like glycine (B1666218). aip.orgrsc.org QM methods, on the other hand, can calculate the electronic structure of molecules, providing accurate descriptions of chemical bonding and reaction energetics. nih.govdiva-portal.org The combination of these approaches, often in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) framework, allows for the detailed study of enzymatic reactions within their complex biological environment. nih.govcore.ac.uk

Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. mdpi.comd-nb.info The study of KIEs provides a direct probe into the transition state of a reaction, offering crucial information about the reaction mechanism. acs.org Computational modeling plays a vital role in interpreting experimental KIE data and predicting the magnitude of these effects. core.ac.ukaip.org

For glycine-related enzymatic reactions, such as those catalyzed by the glycine cleavage system (GCS) or glycine N-methyltransferase (GNMT), QM/MM simulations can be used to model the reaction pathway. core.ac.ukjst.go.jp These simulations calculate the potential energy surface of the reaction, identifying the structures of the reactants, products, and the all-important transition state.

To calculate the KIE, the vibrational frequencies of the isotopologues (e.g., the normal glycine-containing species and the Glycine-2-t containing species) are computed at the reactant and transition state geometries. mdpi.com The difference in zero-point vibrational energy (ZPVE) between the light and heavy isotopes is a primary contributor to the KIE. mdpi.comdiva-portal.org A heavier isotope generally leads to a lower vibrational frequency and thus a lower ZPVE, which can result in a higher activation energy and a slower reaction rate.

For example, theoretical studies on GNMT, an enzyme that catalyzes the transfer of a methyl group to glycine, have used QM/MM methods to compute activation free energies and KIEs. core.ac.uk These calculations helped to elucidate that electrostatic properties in the active site, rather than mechanical compression, are the primary drivers of catalysis. core.ac.uk Similarly, computational models have been used to study the KIE in the dissociation of polyglycine beta-sheets, which serves as a model for protein unfolding. mdpi.com These calculations demonstrated that H/D substitution in the interchain hydrogen bonds leads to a significant KIE. mdpi.com

Furthermore, nuclear quantum effects, such as tunneling, can be incorporated into these models to provide a more accurate description of reactions involving the transfer of light particles like protons or hydride ions. nih.govaip.org While tunneling is less significant for the transfer of a heavier methyl group, its consideration is crucial for many enzymatic reactions. core.ac.uk

Table 2: Computational Approaches for Modeling Isotope Effects

Computational MethodSystem StudiedKey FindingsReference
QM/MM (DFT/AM1/OPLS-AA)Glycine N-methyltransferase (GNMT)Computed activation free energies and KIEs in good agreement with experimental data; electrostatic effects dominate catalysis. core.ac.uk
DFT (B3LYP/6-31G(d))Beta-sheet polyglycine dimersCalculated KIE for H/D, ¹⁴N/¹⁵N, ¹⁶O/¹⁸O, and ¹²C/¹³C substitution; H/D substitution showed the largest effect on H-bond strength and dissociation rate. mdpi.com
Reaction Path Potential with Normal Mode Centroid MDTriosephosphate isomerase (proton transfer)Predicted primary KIEs (kH/kD and kH/kT) in agreement with experiments; quantum effects reduce the activation barrier. aip.org

Systems Biology Approaches for Comprehensive Understanding of Glycine Metabolism

Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. pnas.orgnih.gov This holistic approach is essential for deciphering the intricate network of glycine metabolism and its regulation. By integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling, systems biology provides a comprehensive view of how perturbations, such as those in the glycine cleavage system (GCS), affect the entire metabolic network. nih.gov

The use of isotopic tracers like this compound is a cornerstone of systems biology studies of metabolism. mdpi.com The data generated from these experiments, particularly from ¹³C-MFA, serves as a critical input for constructing and validating genome-scale metabolic models (GEMs). pnas.org These models mathematically represent all known metabolic reactions in an organism and can be used to simulate metabolic states under different conditions. nih.govplos.org

For example, by feeding cells [2-¹³C]glycine and analyzing the labeling patterns of downstream metabolites, researchers can map the flux of the glycine-derived one-carbon unit throughout the metabolic network. mdpi.com This information can reveal how the GCS-derived formate (B1220265) is partitioned between different biosynthetic pathways, such as the synthesis of serine, methionine, and nucleotides (e.g., dTMP). mdpi.com Studies have shown that this partitioning is tissue-specific, highlighting the different metabolic demands of various cell types. mdpi.com

Furthermore, integrating metabolomics data with GEMs can identify metabolic vulnerabilities. For instance, studies have correlated rapid cancer cell proliferation with increased glycine consumption and the expression of the mitochondrial glycine biosynthetic pathway. nih.gov Tracing experiments with labeled glycine confirmed its role in supporting de novo purine (B94841) synthesis in these rapidly dividing cells. nih.gov

Systems biology models can also incorporate regulatory information. By combining FBA with kinetic models, it's possible to simulate the dynamic behavior of metabolic networks and understand how enzyme kinetics and substrate-level regulation influence flux distributions. researchgate.netplos.org This integrated approach is crucial for understanding the complex metabolic dysregulation that occurs in diseases like non-ketotic hyperglycinemia (NKH), which is caused by mutations in the GCS. nih.gov Models of NKH have shown that GCS deficiency leads to the accumulation of not only glycine but also various glycine derivatives, indicating a significant rerouting of metabolic flux through alternative pathways. nih.gov

Table 3: Systems Biology Applications in Glycine Metabolism Research

ApproachModel SystemKey InsightsReference
Isotope tracing ([2-¹³C]glycine) and metabolic profilingIn vitro cell models and in vivo mouse modelsQuantified the metabolic fate of GCS-derived formate; demonstrated tissue-specific utilization for serine, methionine, and dTMP synthesis. mdpi.com
Metabolite profiling, gene expression analysis, and isotope tracingNCI-60 cancer cell linesIdentified glycine metabolism as crucial for rapid cancer cell proliferation; showed glycine supports purine biosynthesis. nih.gov
Metabolomics and genetic modelsMouse models of non-ketotic hyperglycinemia (Gldc deficiency)Revealed accumulation of glycine and its derivatives in liver and brain; showed increased flux through glycine conjugation pathways. nih.gov
Isotopically nonstationary ¹³C flux analysis (INST-MFA)Arabidopsis thalianaMapped comprehensive flux changes in central carbon metabolism, including serine and glycine pools, in response to environmental changes (high light). pnas.org

Future Directions and Emerging Research Avenues for Glycine 2 T Tracer Studies

Development of Novel and More Efficient Tritium (B154650) Labeling Methodologies for Glycine-2-t and Analogs

The efficacy of tracer studies is fundamentally dependent on the quality and specific activity of the labeled compound. While methods for tritium labeling of small molecules like glycine (B1666218) are well-established, there is a continuous drive to develop more efficient, specific, and versatile techniques. dtu.dk

Current methodologies for tritiating amino acids and peptides primarily include catalytic hydrogen-tritium exchange, hydrogenation of unsaturated precursors, and reductive dehalogenation of iodinated compounds. dtu.dktandfonline.com However, these methods can sometimes lead to non-specific labeling or require harsh conditions that may not be suitable for more complex glycine analogs or peptides containing glycine residues. dtu.dk

Emerging strategies are focused on overcoming these limitations. For instance, metal-catalyzed hydrogen isotope exchange methods are being refined to offer greater selectivity and efficiency. nih.gov Recent advancements include the development of homogeneous catalysts that can operate under milder conditions, potentially preserving the integrity of complex molecules. mpg.de Another promising area is the use of photoredox-catalyzed hydrogen isotope exchange , which offers a light-driven, controlled method for tritium incorporation. nih.gov

Furthermore, the synthesis of novel glycine analogs with enhanced properties for specific applications necessitates the parallel development of bespoke labeling strategies. rsc.org This includes creating precursors that are specifically designed for efficient and site-specific tritium incorporation. arkat-usa.org The development of methods that are not only efficient but also environmentally benign, by reducing radioactive waste, is also a key consideration for future research. acs.org

Table 1: Comparison of Tritium Labeling Methodologies

Labeling MethodDescriptionAdvantagesDisadvantages
Catalytic Hydrogen-Tritium Exchange Exchange of hydrogen atoms with tritium gas in the presence of a metal catalyst. tandfonline.comCan yield products with moderate specific activity. tandfonline.comMay lead to non-specific labeling and requires careful catalyst selection. dtu.dk
Hydrogenation of Unsaturated Precursors Catalytic tritiation of molecules containing double or triple bonds. dtu.dkProduces high specific activity products with known label positions. tandfonline.comRequires synthesis of specific unsaturated precursors. dtu.dk
Reductive Dehalogenation Replacement of a halogen atom (e.g., iodine) with tritium. tandfonline.comA frequently used method for labeling proteins and peptides. tandfonline.comRequires a halogenated precursor and may involve harsh reaction conditions. dtu.dk
Microwave Discharge Activation Use of microwave-activated tritium gas for labeling. capes.gov.brosti.govCan be used for direct labeling of lyophilized samples. tandfonline.comMay result in a mixture of labeled products requiring purification. osti.gov
Homogeneous Catalysis Use of soluble catalysts for tritium exchange. mpg.deCan be more selective and operate under milder conditions. mpg.deCatalyst removal can be challenging. ismrm.org
Photoredox Catalysis Light-induced tritium exchange reactions. nih.govOffers controlled and specific labeling.An emerging technique that is still under development.

Integration of this compound Tracer Data with Multi-Omics Data for Comprehensive Metabolic Understanding

The true power of this compound as a tracer is unlocked when its metabolic fate is analyzed within the broader context of cellular and organismal biology. The integration of tracer data with multi-omics datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity for a holistic understanding of metabolic networks. embopress.org

Historically, tracer studies have often focused on a limited number of metabolic endpoints. However, modern analytical platforms, particularly mass spectrometry, allow for the global profiling of metabolites, proteins, and transcripts from the same biological sample. researchgate.netmdpi.com By combining these datasets, researchers can move beyond simple pathway mapping to construct comprehensive, causal models of metabolic regulation. embopress.org

For example, by tracing the incorporation of the tritium label from this compound into various biomolecules and simultaneously measuring changes in gene and protein expression, researchers can identify key regulatory nodes that control glycine metabolism. mdpi.com This integrated approach can reveal how genetic variations (genomics) lead to altered enzyme levels (proteomics), which in turn affect metabolic fluxes (tracer data) and downstream metabolite concentrations (metabolomics). embopress.orgdiva-portal.org

Several computational pipelines and frameworks are being developed to facilitate this complex data integration. researchgate.netnih.gov These tools help to process large datasets, map them onto known metabolic and signaling networks, and generate mechanistic hypotheses about how cellular metabolism is rewired in different physiological and pathological states. embopress.org The goal is to create predictive models of metabolism that can be used to identify novel therapeutic targets or biomarkers. researchgate.net

Advanced Applications of this compound in Specific Biological Systems and Processes

The versatility of glycine metabolism ensures that this compound tracer studies will continue to be instrumental in a wide range of biological research areas.

Host-Symbiont Interactions: The metabolic interplay between a host and its microbiota is a rapidly growing field of research. frontiersin.orgresearchgate.net Glycine is a key metabolite in this interaction, utilized by both host and microbial cells. mdpi.com this compound can be used to trace the exchange and utilization of glycine between a host and its symbiotic partners, shedding light on the nutritional dependencies and metabolic contributions within the holobiont. nih.gov This is particularly relevant for understanding how gut microbes influence host metabolism and immunity. mdpi.com

Stress Responses: Cells and organisms mount complex metabolic responses to various stressors, including oxidative stress and nutrient limitation. biorxiv.orgasm.org Glycine is central to these responses, being a precursor for the major antioxidant glutathione (B108866) and playing a role in osmoprotection. frontiersin.orgeco-vector.com this compound tracer studies can quantify how glycine metabolism is re-routed under stress conditions to support antioxidant defense and cell survival. eco-vector.comcreative-proteomics.com

Cancer Metabolism: Altered glycine metabolism is increasingly recognized as a hallmark of cancer. nih.gov Rapidly proliferating cancer cells have a high demand for glycine to support nucleotide synthesis, one-carbon metabolism, and antioxidant production. nih.govoncotarget.com Tracer studies using labeled glycine have been pivotal in demonstrating this dependency. oncotarget.commdpi.comescholarship.org Future research using this compound will likely focus on dissecting the specific metabolic vulnerabilities of different cancer types, identifying new therapeutic targets within the glycine metabolic network, and exploring the potential of glycine metabolism as a biomarker for cancer progression and treatment response. biomolther.orgmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.